Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane
Description
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-λ⁵-phosphane is a pentavalent phosphorus compound featuring three biphenyl and two styryl (phenylethenyl) substituents. The λ⁵-phosphane designation indicates a hypervalent phosphorus center, which distinguishes it from traditional trivalent phosphines (e.g., triphenylphosphine).
Properties
CAS No. |
620630-42-4 |
|---|---|
Molecular Formula |
C52H41P |
Molecular Weight |
696.9 g/mol |
IUPAC Name |
bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H |
InChI Key |
FLNPOOXAPNVVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of biphenyl and phenylethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium or potassium to facilitate the formation of the phosphane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the product, such as recrystallization and purification through column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenylethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Scientific Research Applications
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Structural Features
The compound’s key structural attributes include:
- Pentavalent phosphorus center : Unlike λ³-phosphines (e.g., triphenylphosphine), the λ⁵ configuration reduces oxidation susceptibility .
- Biphenyl substituents : Provide steric hindrance and rigidity, similar to spirobi structures in chiral ligands (e.g., (R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-diol) .
- Styryl groups : Enhance π-conjugation, akin to fluorescent molecules like TPE-TPA-DCM .
Electronic and Steric Properties
| Compound Name | Central Atom | Substituents | Molecular Weight (g/mol) | Key Electronic/Steric Traits |
|---|---|---|---|---|
| Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-λ⁵-phosphane | P (λ⁵) | 3 biphenyl, 2 styryl | ~700 (estimated) | High π-conjugation, steric bulk |
| Triphenylphosphine | P (λ³) | 3 phenyl | 262.28 | Electron-rich, prone to oxidation |
| Bis(4-biphenylyl)amine | N | 2 biphenyl | 321.41 | Planar structure, conductive |
| (R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-diol | O | 2 biphenyl, spirobi | 556.68 | Chiral, enantioselective catalysis |
- Stability : The λ⁵-phosphane’s pentavalent structure likely offers superior oxidative stability compared to λ³-phosphines .
- Conjugation : Styryl groups enable extended π-systems, similar to TPE-TPA-DCM’s optoelectronic utility .
Research Findings and Challenges
Biological Activity
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane, often referred to as a phosphane compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple biphenyl units and a phosphane group. Its molecular formula can be represented as follows:
- Molecular Formula: C₃₁H₂₃P
- Molecular Weight: 463.5 g/mol
- CAS Number: 699002-00-1
Mechanisms of Biological Activity
The biological activity of phosphane compounds like this compound is often linked to their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Antioxidant Activity: Phosphorus-containing compounds have been shown to exhibit antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition: Some studies suggest that phosphane compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Cell Signaling Modulation: The compound may influence cell signaling pathways, affecting processes such as proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the following biological activities of this compound:
- Cytotoxicity Against Cancer Cells:
- Antimicrobial Activity:
-
Influence on Cell Cycle:
- Flow cytometry analyses indicated that treatment with the compound leads to G1 phase arrest in certain cancer cell lines, suggesting a mechanism of action that involves modulation of the cell cycle .
Case Studies
Case Study 1: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
Case Study 2: Bacterial Inhibition
In a separate investigation, this compound was tested against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Cytotoxicity | Significant reduction in viability | 10 - 30 µM |
| Antimicrobial | Inhibition of bacterial growth | 50 - 100 µg/mL |
| Cell Cycle Modulation | G1 phase arrest | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
